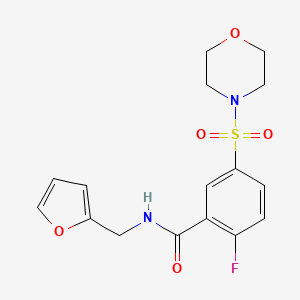![molecular formula C14H7FN2O4S2 B5081814 3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)
3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as FNFT and belongs to the category of thiazolidinone derivatives. FNFT has been synthesized through various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of FNFT is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing apoptosis. FNFT has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation. Additionally, FNFT has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
FNFT has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which protect cells from oxidative stress. FNFT has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNFT has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and broad range of biological activities. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo, and its potential to interact with other compounds, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the research on FNFT. One potential direction is to investigate its use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on improving its solubility and bioavailability to make it more suitable for clinical use.
In conclusion, 3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a promising chemical compound that has shown significant potential in various scientific research applications. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of FNFT has been achieved through different methods, including the reaction of 4-fluoroaniline, 5-nitro-2-furaldehyde, and thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-fluoroaniline, 5-nitro-2-furaldehyde, and thiosemicarbazide in the presence of sodium acetate. Both methods have shown good yields of FNFT.
Aplicaciones Científicas De Investigación
FNFT has been extensively studied for its potential therapeutic applications. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FNFT has also been found to have antimicrobial, antifungal, and anti-inflammatory properties. Furthermore, it has been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4S2/c15-8-1-3-9(4-2-8)16-13(18)11(23-14(16)22)7-10-5-6-12(21-10)17(19)20/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOPOHRDIPSCKV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)

![(2R*,3R*)-3-(dimethylamino)-1'-(2-methyl-3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5081759.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5081767.png)



![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(5-methoxy-1-benzofuran-3-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5081796.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5081803.png)
![N-cyclopentyl-2-hydroxy-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5081807.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)

